5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide
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Overview
Description
5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a decahydroisoquinoline core, which is a saturated bicyclic structure, attached to a benzenesulfonamide group. The presence of the isopropyl and methyl groups further enhances its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the decahydroisoquinoline core, which can be achieved through hydrogenation of isoquinoline derivatives. The carbonyl group is then introduced via acylation reactions using appropriate reagents such as acyl chlorides or anhydrides.
Subsequently, the benzenesulfonamide moiety is attached through sulfonylation reactions, often employing sulfonyl chlorides in the presence of a base like triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for hydrogenation and acylation steps, as well as automated systems for sulfonylation and alkylation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles like amines or thiols can replace the isopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: New sulfonamide derivatives with different substituents.
Scientific Research Applications
5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-N-isopropyl-2-methylbenzenesulfonamide
- 5-(decahydroisoquinoline-2-carbonyl)-N-ethyl-2-methylbenzenesulfonamide
- N-isopropyl-2-methylbenzenesulfonamide
Uniqueness
5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide stands out due to its unique combination of a decahydroisoquinoline core and a benzenesulfonamide group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carbonyl)-2-methyl-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-14(2)21-26(24,25)19-12-17(9-8-15(19)3)20(23)22-11-10-16-6-4-5-7-18(16)13-22/h8-9,12,14,16,18,21H,4-7,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZFUKFUOLAZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3CCCCC3C2)S(=O)(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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